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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies

performed on disilabutanes. It focuses on the structural isomers of disilabutane, primarily 1,2-,

1,3-, and 1,4-disilabutane, presenting key quantitative data, detailed computational

methodologies, and visualizations of reaction pathways. This document is intended to serve as

a comprehensive resource for researchers in organosilicon chemistry, computational scientists,

and professionals in drug development interested in the properties and reactivity of these

silicon-containing compounds.

Introduction to Disilabutanes
Disilabutanes are saturated four-membered ring systems containing two silicon atoms and two

carbon atoms. The arrangement of these atoms within the ring gives rise to three constitutional

isomers: 1,2-disilacyclobutane, 1,3-disilacyclobutane, and the acyclic 1,4-disilabutane. The

presence of silicon atoms in these structures imparts unique electronic and steric properties

compared to their all-carbon analogue, cyclobutane. These properties, including ring strain,

conformational flexibility, and the nature of silicon-carbon and silicon-silicon bonds, have been

the subject of numerous theoretical and computational investigations. Understanding the

fundamental characteristics of these molecules is crucial for their potential applications in

materials science and as intermediates in organic synthesis.
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The insights presented in this guide are derived from a range of computational chemistry

techniques. The primary methods employed in the cited studies include:

Ab initio methods: These calculations are based on first principles of quantum mechanics

without the use of empirical parameters. Key ab initio methods used for studying

disilabutanes include:

Møller-Plesset perturbation theory (MP2): This method incorporates electron correlation to

provide more accurate energies and geometries than Hartree-Fock theory.

Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)):

Often considered the "gold standard" in quantum chemistry for its high accuracy in

calculating energies.

Density Functional Theory (DFT): This approach uses the electron density to calculate the

energy of a system. It offers a good balance between computational cost and accuracy.

Common functionals used in disilabutane research include:

B3LYP: A hybrid functional that combines Hartree-Fock exchange with DFT exchange-

correlation.

PBE: The Perdew-Burke-Ernzerhof generalized gradient approximation functional.

The choice of basis set is also critical for obtaining reliable results. In the studies of

disilabutanes, basis sets such as the Pople-style 6-311++G(d,p) and Dunning's correlation-

consistent cc-pVTZ are frequently utilized to provide a flexible description of the electronic

wavefunction.

Structural and Energetic Properties of Disilabutane
Isomers
Theoretical studies have revealed significant differences in the structure, stability, and

conformational landscapes of disilabutane isomers.

1,3-Disilacyclobutane
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1,3-Disilacyclobutane is the most extensively studied cyclic isomer. Computational studies have

shown that in the gas phase, the molecule adopts a puckered ring structure with C2v

symmetry.[1] However, in the solid state, it becomes planar with D2h symmetry.[1]

Table 1: Calculated Strain Energy of Disilacyclobutane Isomers

Isomer Strain Energy (kcal/mol) Computational Method

1,3-Disilacyclobutane 19.6 Homodesmic reactions

1,1,3,3-tetramethyl-1,3-

disilacyclobutane
18.3 Homodesmic reactions

1,2-Disilacyclobutane
Computational studies on 1,1,2,2-tetramethyl-1,2-disilacyclobutane, a substituted derivative,

indicate that the four-membered ring is puckered.[2] The barrier to planarity for this substituted

ring has been calculated to be 1.76 kcal/mol.[2] The strain energy of the parent 1,2-

disilacyclobutane has been estimated to be lower than that of its 1,3-isomer.[2]

Table 2: Calculated Strain Energy and Barrier to Planarity for 1,2-Disilacyclobutane Derivatives

Molecule
Strain Energy
(kcal/mol)

Barrier to Planarity
(kcal/mol)

Computational
Method

1,2-Disilacyclobutane 12.4 -
Homodesmic

reactions

1,1,2,2-tetramethyl-

1,2-disilacyclobutane
8.6 1.76 MP2/6-311++G(d,p)

1,4-Disilabutane
As an acyclic isomer, 1,4-disilabutane does not exhibit ring strain. Its conformational

preferences are governed by the rotation around the central carbon-carbon bond and the

terminal silicon-carbon bonds. Detailed computational studies on the conformational landscape

of the parent 1,4-disilabutane are less prevalent in the literature compared to its cyclic

counterparts.
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Reaction Pathways and Mechanisms
Computational chemistry has been instrumental in elucidating the complex reaction

mechanisms of disilabutanes, particularly the thermal decomposition of 1,3-disilacyclobutane.

Decomposition of 1,3-Disilacyclobutane
Theoretical investigations have explored several competing pathways for the decomposition of

1,3-disilacyclobutane, including cycloreversion, H2 elimination, and ring-opening initiated by a

1,2-H shift.[3][4]

The 2+2 cycloreversion can proceed through either a concerted or a stepwise mechanism to

yield two molecules of silene (H2Si=CH2).[3] The stepwise pathway, which involves a 1,4-

diradical intermediate, is kinetically favored over the concerted route.[3]

Another significant decomposition pathway involves a 1,2-H shift from a silicon atom to a

carbon atom, leading to the formation of an open-chain 1,3-disilabut-1-ylidene.[3] This pathway

has been identified as the most kinetically and thermodynamically favorable decomposition

route at both 0 K and 298 K.[3]

Table 3: Calculated Activation Enthalpies (ΔH‡) at 0 K for the Decomposition of 1,3-

Disilacyclobutane

Reaction Pathway ΔH‡ (kcal/mol) Computational Method

Stepwise 2+2 Cycloreversion 66.1 CCSD(T)//MP2

Concerted 2+2 Cycloreversion 77.3 CCSD(T)//MP2

1,2-H Shift with Ring Opening Kinetically most favorable CCSD(T)//MP2

Concerted 1,1-H2 Elimination Lowest among H2 eliminations CCSD(T)//MP2

Visualizing the Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction

pathways for the decomposition of 1,3-disilacyclobutane.
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2+2 Cycloreversion Pathways
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Diagram 1: 2+2 Cycloreversion of 1,3-Disilacyclobutane.

1,2-H Shift and H2 Elimination Pathways
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Diagram 2: 1,2-H Shift and H2 Elimination from 1,3-Disilacyclobutane.

Conclusion
Theoretical and computational studies have provided invaluable insights into the fundamental

properties of disilabutanes. For 1,3-disilacyclobutane, a detailed picture of its structure, stability,

and decomposition pathways has emerged, highlighting the preference for a stepwise

cycloreversion and a kinetically dominant 1,2-H shift mechanism. The puckered nature of the

1,2-disilacyclobutane ring has also been computationally established. While comprehensive

computational data for 1,4-disilabutane remains less explored, the existing theoretical

framework for the cyclic isomers provides a strong basis for future investigations. The
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quantitative data and mechanistic understanding detailed in this guide are essential for the

rational design of new silicon-containing materials and for predicting the reactivity of these

intriguing molecules in various chemical environments. Further computational work, particularly

on the conformational analysis of 1,4-disilabutane and the reaction dynamics of all isomers,

will continue to deepen our understanding of this important class of organosilicon compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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